3,7-Dimethyloctyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

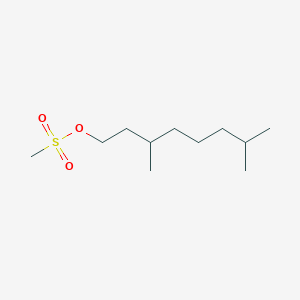

3,7-Dimethyloctyl methanesulfonate is an organic compound with the molecular formula C11H24O3S It is a methanesulfonate ester, which means it contains the methanesulfonate group (CH3SO3) attached to a 3,7-dimethyloctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

3,7-Dimethyloctyl methanesulfonate can be synthesized through the esterification of 3,7-dimethyloctanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyloctyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or alcohols, to form new compounds.

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 3,7-dimethyloctanol and methanesulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. These reactions typically occur under mild to moderate temperatures.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis reaction.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3,7-dimethyloctyl azide.

Hydrolysis: The primary products are 3,7-dimethyloctanol and methanesulfonic acid.

Scientific Research Applications

3,7-Dimethyloctyl methanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and detergents.

Biology: The compound can be used in biochemical studies to modify proteins or other biomolecules through esterification reactions.

Medicine: Research is ongoing to explore its potential as a drug delivery agent, leveraging its ability to form stable esters with various pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3,7-Dimethyloctyl methanesulfonate involves the formation of covalent bonds with nucleophilic sites on target molecules. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, potentially altering their function or activity.

Comparison with Similar Compounds

Similar Compounds

3,7-Dimethyloctyl acetate: Similar in structure but contains an acetate group instead of a methanesulfonate group.

3,7-Dimethyloctyl bromide: Contains a bromide group, making it more reactive in substitution reactions.

Ethyl methanesulfonate: Another methanesulfonate ester, but with an ethyl group instead of a 3,7-dimethyloctyl group.

Uniqueness

3,7-Dimethyloctyl methanesulfonate is unique due to its specific combination of the 3,7-dimethyloctyl group and the methanesulfonate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specialized applications in organic synthesis and biochemical research.

Biological Activity

3,7-Dimethyloctyl methanesulfonate is a compound that has garnered attention in various scientific studies due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is classified as a trialkyl cationic lipid. Its structure can be represented as follows:

- Molecular Formula : C₁₁H₂₄O₃S

- Molecular Weight : 236.38 g/mol

This compound is characterized by the presence of a methanesulfonate group attached to a branched octyl chain, which contributes to its amphiphilic properties.

The biological activity of this compound is primarily attributed to its role as a cationic lipid. Cationic lipids are known to facilitate the delivery of nucleic acids into cells through mechanisms such as endocytosis and membrane fusion. This property is particularly useful in gene therapy and the development of RNA interference (RNAi) therapies.

RNA Interference

Research indicates that compounds like this compound can encapsulate nucleic acids effectively, protecting them from degradation and enhancing their delivery into target cells. This capability allows for the down-regulation of specific proteins by targeting their corresponding mRNA for destruction via RNAi mechanisms .

In Vitro Studies

Several studies have evaluated the cytotoxicity and genotoxicity of this compound. For instance, a BlueScreen assay demonstrated that this compound exhibited no significant cytotoxic or genotoxic effects at tested concentrations . Additionally, it was found to be non-clastogenic in an in vitro micronucleus test, indicating a low risk for inducing chromosomal damage .

Case Study: Therapeutic Applications

A notable application of this compound is in the formulation of lipid nanoparticles for delivering therapeutic nucleic acids. In a study focused on small interfering RNA (siRNA) delivery, lipid nanoparticles composed of this compound showed enhanced cellular uptake and effective gene silencing in vitro .

Table 1: Summary of Biological Activity Studies on this compound

Properties

Molecular Formula |

C11H24O3S |

|---|---|

Molecular Weight |

236.37 g/mol |

IUPAC Name |

3,7-dimethyloctyl methanesulfonate |

InChI |

InChI=1S/C11H24O3S/c1-10(2)6-5-7-11(3)8-9-14-15(4,12)13/h10-11H,5-9H2,1-4H3 |

InChI Key |

SOXDUDWOJKDOQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)CCOS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.